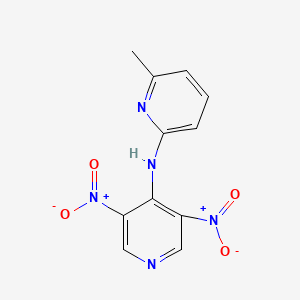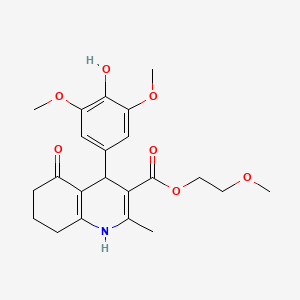![molecular formula C14H22N2O4S B5024524 N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5024524.png)
N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}propanamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a range of beneficial effects on the cardiovascular and nervous systems.
Mecanismo De Acción
N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272 works by activating sGC, an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays an important role in regulating blood vessel tone and smooth muscle relaxation. By activating sGC, this compound 41-2272 increases the production of cGMP, leading to vasodilation and improved blood flow.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to have a range of biochemical and physiological effects. In addition to its vasodilatory effects, this compound 41-2272 has been shown to reduce inflammation, improve endothelial function, and inhibit platelet aggregation. These effects make this compound 41-2272 a promising candidate for the treatment of a range of cardiovascular and inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272 is its selectivity for sGC. Unlike other vasodilators, this compound 41-2272 does not affect other signaling pathways, which reduces the risk of side effects. However, one of the limitations of this compound 41-2272 is its short half-life, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several areas of future research that could be explored with N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272. One potential direction is the use of this compound 41-2272 in combination with other drugs for the treatment of PAH. Another potential direction is the use of this compound 41-2272 in the treatment of other cardiovascular and inflammatory conditions, such as atherosclerosis and rheumatoid arthritis. Finally, there is also potential for the development of new sGC activators based on the structure of this compound 41-2272.
Métodos De Síntesis
N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-methoxyaniline with tert-butyl chloroformate to form the corresponding N-tert-butyl carbamate derivative. This intermediate is then reacted with sodium sulfonate to form the sulfonamide derivative. Finally, the sulfonamide derivative is reacted with propionyl chloride to form the final product, this compound 41-2272.
Aplicaciones Científicas De Investigación
N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of pulmonary arterial hypertension (PAH). PAH is a rare but life-threatening condition that is characterized by high blood pressure in the arteries that supply the lungs. This compound 41-2272 has been shown to improve pulmonary hemodynamics and exercise capacity in patients with PAH.
Propiedades
IUPAC Name |
N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-6-13(17)15-11-9-10(7-8-12(11)20-5)21(18,19)16-14(2,3)4/h7-9,16H,6H2,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXBQOGGXVOZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-[4-(methylthio)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5024443.png)
![ethyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5024448.png)
![1-[6-(mesityloxy)hexyl]piperidine](/img/structure/B5024453.png)

![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5024459.png)
![N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]isonicotinamide](/img/structure/B5024462.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5024480.png)
![5-imino-6-(4-nitrobenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5024498.png)

![N-[3-(4-tert-butylphenoxy)propyl]-1-butanamine](/img/structure/B5024504.png)
![2-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5024515.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5024529.png)
![N-(2-fluorophenyl)-2-(5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5024534.png)
![N-{2-[(5-chloro-2-thienyl)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5024538.png)